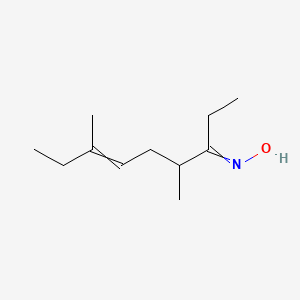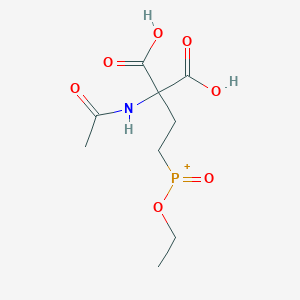
(3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium is a chemical compound with the molecular formula C9H15NO7P It is known for its unique structure, which includes an acetamido group, two carboxylic acid groups, an ethoxy group, and an oxophosphanium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium typically involves multiple steps, starting with the preparation of the acetamido and carboxylic acid groups. The ethoxy group is then introduced through an esterification reaction, followed by the incorporation of the oxophosphanium group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control measures. The use of automated systems and advanced analytical techniques ensures consistent production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphorus atom.
Reduction: Reduction reactions can convert the oxophosphanium group to other phosphorus-containing functional groups.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of alkoxyphosphonium compounds.
Applications De Recherche Scientifique
(3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the development of new materials and as an additive in industrial processes.
Mécanisme D'action
The mechanism of action of (3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Acetamido-3,3-dicarboxypropyl)phosphonic acid
- (3-Acetamido-3,3-dicarboxypropyl)methylphosphonium
- (3-Acetamido-3,3-dicarboxypropyl)ethylphosphonium
Uniqueness
Compared to these similar compounds, (3-Acetamido-3,3-dicarboxypropyl)(ethoxy)oxophosphanium stands out due to its ethoxy group, which imparts unique chemical properties and reactivity. This difference can influence its behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89916-00-7 |
|---|---|
Formule moléculaire |
C9H15NO7P+ |
Poids moléculaire |
280.19 g/mol |
Nom IUPAC |
(3-acetamido-3,3-dicarboxypropyl)-ethoxy-oxophosphanium |
InChI |
InChI=1S/C9H14NO7P/c1-3-17-18(16)5-4-9(7(12)13,8(14)15)10-6(2)11/h3-5H2,1-2H3,(H2-,10,11,12,13,14,15)/p+1 |
Clé InChI |
DPWMYWXGWCWAJS-UHFFFAOYSA-O |
SMILES canonique |
CCO[P+](=O)CCC(C(=O)O)(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide](/img/structure/B14397686.png)
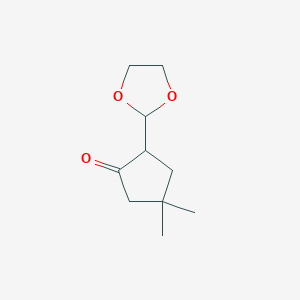
![7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14397695.png)
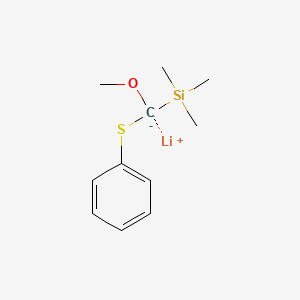


![3'-Ethyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14397731.png)
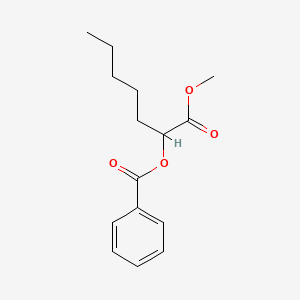
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14397749.png)
![4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14397751.png)
![6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14397759.png)
![6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14397771.png)
![3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14397774.png)
